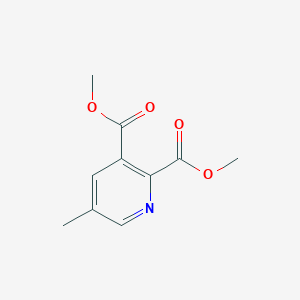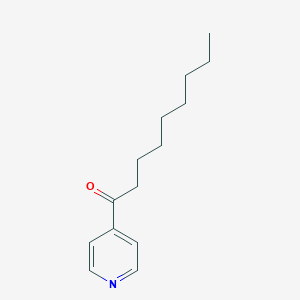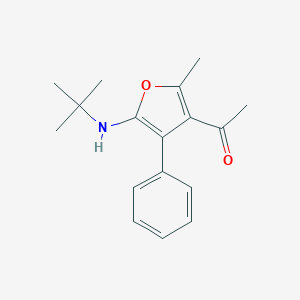
2,3-ジカルボキシ-5-メチルピリジンジメチルエステル
説明
Dimethyl 5-methylpyridine-2,3-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 3 positions and a methyl group at the 5 position on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
科学的研究の応用
Dimethyl 5-methylpyridine-2,3-dicarboxylate has several applications in scientific research:
作用機序
Target of Action
Similar compounds have been noted to interact with various cellular components, influencing their function and behavior .
Mode of Action
It’s known that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester is a key step in the synthesis of imidazolinones . This suggests that the compound may interact with its targets through a bromination reaction, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been used in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids , suggesting that Dimethyl 5-methylpyridine-2,3-dicarboxylate may also influence similar biochemical pathways.
Result of Action
The compound’s potential role in the synthesis of imidazolinones suggests that it may have significant effects at the molecular level .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 45-50°C and a predicted boiling point of 292.2±35.0 °C .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,3-dicarboxylate can be synthesized through several methods. One common method involves the reaction of 5-methylpyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the dimethyl ester .
Another method involves the esterification of 5-methylpyridine-2,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction also requires heating and results in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of dimethyl 5-methylpyridine-2,3-dicarboxylate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
化学反応の分析
Types of Reactions
Dimethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Hydrogenation: The ester groups can be reduced to alcohols using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), organic solvent (e.g., dichloromethane), room temperature.
Hydrogenation: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed
Bromination: 5-bromomethylpyridine-2,3-dicarboxylic acid dimethyl ester.
Hydrogenation: 5-methylpyridine-2,3-dicarboxylic acid dimethyl alcohol.
Hydrolysis: 5-methylpyridine-2,3-dicarboxylic acid.
類似化合物との比較
Dimethyl 5-methylpyridine-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2,3-pyridinedicarboxylate: Lacks the methyl group at the 5 position, resulting in different reactivity and applications.
Dimethyl 4-methylpyridine-2,3-dicarboxylate: The methyl group is at the 4 position, leading to variations in chemical behavior and uses.
Dimethyl 5-ethylpyridine-2,3-dicarboxylate: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The uniqueness of dimethyl 5-methylpyridine-2,3-dicarboxylate lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications .
特性
IUPAC Name |
dimethyl 5-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOJTLPEGLTEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888856 | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
112110-16-4 | |
| Record name | 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112110-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112110164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What insights does the research provide about the bromination of Dimethyl 5-methylpyridine-2,3-dicarboxylate?
A1: The research paper investigates the mechanism and kinetics of bromination for Dimethyl 5-methylpyridine-2,3-dicarboxylate []. While the provided abstract doesn't detail the specific findings, it suggests the research likely explores the reaction pathway, identifies potential intermediates, and determines the rate-determining steps involved in the bromination process. This information is valuable for understanding the reactivity of this specific compound and can be relevant for designing synthetic strategies involving similar pyridine derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)


![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)

![1-[(Z)-but-1-enyl]sulfanylpropan-2-one](/img/structure/B173037.png)





![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
